Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring and a sulfonyl group. These features make it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the benzofuran and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group are key features that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets Ethyl 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate apart is its combination of a benzofuran core with a pyrrolidine sulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
ethyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-2-29-22(26)20-19(17-7-3-4-8-18(17)30-20)23-21(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWQDCMYZRDWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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